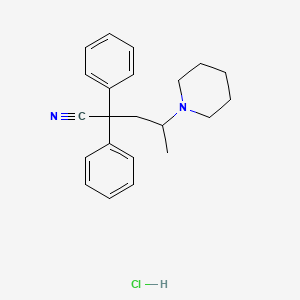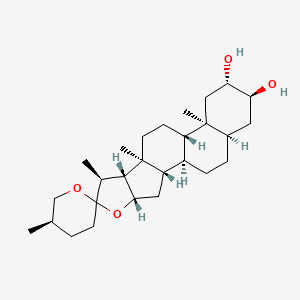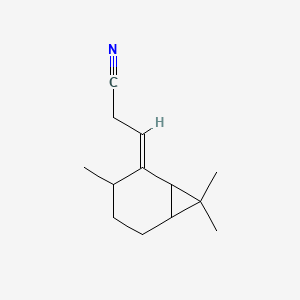
Dihydrothymine, (5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrothymine, (5S)-: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is a hydrogenated form of thymine, specifically the (5S)-isomer, which means it has a specific spatial configuration. This compound is an intermediate in the metabolism of thymine and plays a role in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydrothymine, (5S)- can be synthesized through the reduction of thymine. One common method involves the use of dihydropyrimidine dehydrogenase, which catalyzes the reduction of thymine into 5,6-dihydrothymine . Another method involves the reaction of 5-hydroxymethyluracil and 6-aminothymine, followed by hydrogenation to yield 5,6-dihydro-5-(α-thyminyl)thymine .
Industrial Production Methods: Industrial production methods for dihydrothymine, (5S)- are not well-documented, but they likely involve similar reduction processes as those used in laboratory synthesis. The use of biocatalysts such as dihydropyrimidine dehydrogenase could be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Dihydrothymine, (5S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to thymine.
Reduction: Further reduction can lead to the formation of other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products:
Oxidation: Thymine.
Reduction: Further reduced derivatives of dihydrothymine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dihydrothymine, (5S)- is used in studies related to nucleic acid chemistry and the understanding of DNA repair mechanisms .
Biology: It serves as a model compound for studying the effects of radiation on DNA, as it is a product of thymine degradation under ionizing radiation .
Medicine: Research into dihydrothymine, (5S)- has implications for understanding metabolic disorders related to pyrimidine metabolism .
Wirkmechanismus
Dihydrothymine, (5S)- exerts its effects primarily through its role in the metabolism of thymine. It is reduced by dihydropyrimidine dehydrogenase and further hydrolyzed by dihydropyrimidinase into N-carbamyl-beta-alanine, which is then converted into beta-alanine by beta-ureidopropionase . These reactions are crucial for the catabolism of pyrimidines in the body.
Vergleich Mit ähnlichen Verbindungen
Thymine: The parent compound from which dihydrothymine is derived.
5,6-Dihydro-5-methyluracil: Another hydrogenated form of thymine.
5-Hydroxycytosine: A modified pyrimidine similar in structure to dihydrothymine.
Uniqueness: Dihydrothymine, (5S)- is unique due to its specific (5S)-isomer configuration, which affects its biochemical properties and interactions. Its role as an intermediate in thymine metabolism and its formation under ionizing radiation make it a compound of interest in both biochemical and medical research .
Eigenschaften
CAS-Nummer |
19140-80-8 |
|---|---|
Molekularformel |
C5H8N2O2 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
(5S)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/t3-/m0/s1 |
InChI-Schlüssel |
NBAKTGXDIBVZOO-VKHMYHEASA-N |
Isomerische SMILES |
C[C@H]1CNC(=O)NC1=O |
Kanonische SMILES |
CC1CNC(=O)NC1=O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



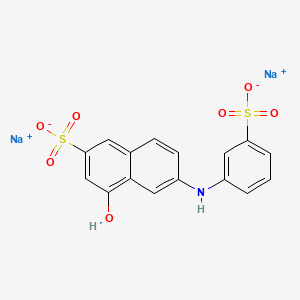


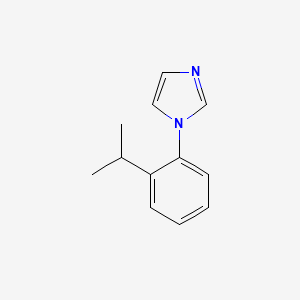

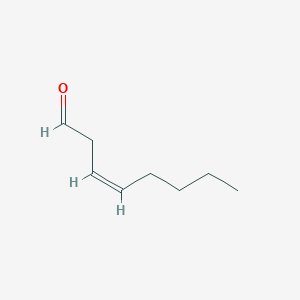
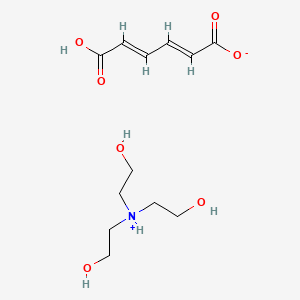
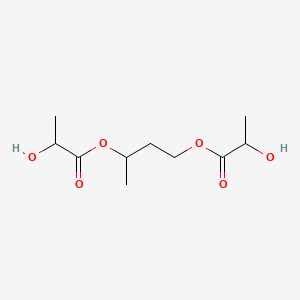
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
